molecular formula C17H13F3N4O B278805 5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278805
M. Wt: 346.31 g/mol
InChI Key: UXZYRAZRJOWWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in disease processes. In cancer research, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. In bacterial infection research, it has been shown to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication. In Alzheimer's disease research, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation. In bacterial infection research, it has been shown to inhibit bacterial growth and biofilm formation. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to inhibit specific enzymes or proteins involved in disease processes, and its various biochemical and physiological effects. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer, bacterial infections, and Alzheimer's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,3,4-trifluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2,3,4-trifluorophenyl)acetate. This intermediate is then reacted with phenylhydrazine to form 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide. Finally, this compound is treated with acetic anhydride to form the desired product.

Scientific Research Applications

5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, bacterial infections, and Alzheimer's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In bacterial infection research, it has shown antibacterial activity against various strains of bacteria. In Alzheimer's disease research, it has shown potential as a neuroprotective agent.

properties

Product Name

5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

5-ethyl-1-phenyl-N-(2,3,4-trifluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H13F3N4O/c1-2-13-16(22-23-24(13)10-6-4-3-5-7-10)17(25)21-12-9-8-11(18)14(19)15(12)20/h3-9H,2H2,1H3,(H,21,25)

InChI Key

UXZYRAZRJOWWHB-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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